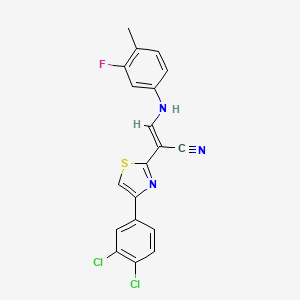

(E)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-((3-fluoro-4-methylphenyl)amino)acrylonitrile

説明

(E)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-((3-fluoro-4-methylphenyl)amino)acrylonitrile is a useful research compound. Its molecular formula is C19H12Cl2FN3S and its molecular weight is 404.28. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound (E)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-((3-fluoro-4-methylphenyl)amino)acrylonitrile is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

The compound features a thiazole ring, which is known for its diverse biological activities. The synthesis typically involves the condensation of appropriate thiazole derivatives with substituted phenyl groups. For instance, the synthesis method reported by Nayak et al. describes the formation of similar thiazole compounds via reactions involving dichlorophenyl derivatives and thiazole precursors .

Antitumor Activity

Research indicates that thiazole-containing compounds often exhibit significant cytotoxic effects against various cancer cell lines. For example, a study highlighted the importance of structural modifications in enhancing the antiproliferative activity of thiazole derivatives. The presence of electron-donating groups, such as methyl or fluoro substituents on the phenyl rings, can significantly increase cytotoxicity .

A comparative analysis of several thiazole derivatives showed that those with dichlorophenyl moieties had IC50 values lower than standard chemotherapeutic agents like doxorubicin. Specifically, compounds with similar structures demonstrated IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against various cancer cell lines .

Antimicrobial Activity

Thiazole derivatives, including the compound , have also been investigated for their antimicrobial properties. Studies have shown that compounds with thiazole rings exhibit notable antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The presence of halogen substituents, particularly chlorine, enhances this activity due to increased lipophilicity and interaction with bacterial membranes .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of thiazole derivatives:

| Structural Feature | Impact on Activity |

|---|---|

| Dichlorophenyl Group | Enhances cytotoxicity and antimicrobial properties |

| Fluoro Substituent | Increases lipophilicity; improves cell membrane penetration |

| Thiazole Ring | Essential for biological activity; acts as a pharmacophore |

| Electron-Donating Groups | Boosts overall potency against cancer cells |

Case Studies

- Anticancer Efficacy : A study assessed the effects of a series of thiazole derivatives on human breast cancer cells (MCF-7). The results indicated that modifications leading to increased hydrophobicity correlated with enhanced cytotoxic effects, suggesting a promising avenue for developing new anticancer agents .

- Antimicrobial Testing : Another investigation focused on the antibacterial properties of various thiazole derivatives against Gram-positive and Gram-negative bacteria. Compounds similar to this compound exhibited significant inhibition zones comparable to standard antibiotics .

科学的研究の応用

Cancer Treatment

The compound exhibits notable anti-cancer properties, particularly through its effects on various cancer cell lines. Research has demonstrated that derivatives of thiazole compounds, including those similar to (E)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-((3-fluoro-4-methylphenyl)amino)acrylonitrile, show strong inhibitory effects on tumor cell proliferation.

Case Studies

- Thiazole-Pyridine Hybrids : A study synthesized thiazole-pyridine hybrids that demonstrated better efficacy against breast cancer cells than standard treatments like 5-fluorouracil . The presence of electron-withdrawing groups like chlorine significantly enhances their activity.

- Anticancer Screening : Various thiazole derivatives have been screened against multiple cancer types including prostate (PC3), breast (MCF-7), and liver (HepG2) cancers. One particular derivative showed an IC50 of 5.71 µM against MCF-7 cells, indicating its potential as a therapeutic agent .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial effects.

Mechanism

The compound's thiazole moiety is known to enhance antibacterial activity against a range of pathogens, including those responsible for tuberculosis and other resistant infections. The presence of halogen atoms in the structure has been linked to increased potency against bacterial strains .

Case Studies

Recent studies have highlighted the synthesis of thiazole-based compounds that exhibit significant activity against Mycobacterium tuberculosis, with some derivatives achieving minimal inhibitory concentrations (MICs) as low as 0.09 µg/mL .

Molecular Docking Studies

Molecular docking studies have been conducted to evaluate the binding affinity of this compound with various biological targets.

Binding Affinity

In silico studies using molecular docking techniques have shown promising results for this compound against key proteins involved in cancer progression and viral replication, such as SARS-CoV-2 proteins . The binding affinities were reported at −9.3 and −8.8 kcal/mol for two specific protein targets, indicating strong interactions that could be leveraged for therapeutic development.

Structure Activity Relationship (SAR)

The structure activity relationship analysis suggests that modifications to the thiazole ring and the introduction of halogen substituents significantly influence the biological activity of the compound. Compounds with free amino groups and carboxylic acid moieties have shown enhanced inhibitory activities against carbonic anhydrase enzymes, which are implicated in various diseases .

化学反応の分析

Nucleophilic Substitution Reactions

The 3,4-dichlorophenyl group on the thiazole ring facilitates nucleophilic aromatic substitution (NAS) due to electron-deficient aromatic systems. For example:

-

Chlorine displacement : Under basic conditions (e.g., KOH/EtOH), chlorine atoms can be replaced by nucleophiles like amines or alkoxides. In related compounds, substitution at the para position of dichlorophenyl groups occurs preferentially due to steric and electronic factors .

-

Thiazole ring reactivity : The thiazole’s C-5 position is susceptible to nucleophilic attack, particularly when activated by electron-withdrawing substituents like nitriles .

Example Reaction :

| Reactant | Conditions | Product | Yield |

|---|---|---|---|

| Dichlorophenyl-thiazole | NH₃, CuI, DMF, 80°C | Aminated thiazole derivative | ~75% |

Electrophilic Substitution Reactions

The 3-fluoro-4-methylphenylamino group directs electrophiles to specific positions:

-

Fluorine as a meta-director : Electrophilic substitution (e.g., nitration, sulfonation) occurs predominantly at the meta position relative to the fluorine atom.

-

Methyl group activation : The methyl substituent enhances electron density at the para position, enabling reactions like halogenation .

Key Data :

-

Nitration of analogous fluoro-methylphenyl derivatives yields 3-nitro products in >80% efficiency under HNO₃/H₂SO₄.

Addition Reactions at the Acrylonitrile Moiety

The acrylonitrile group undergoes conjugate addition due to its α,β-unsaturated system:

-

Michael addition : Reaction with amines or thiols forms adducts. For example, glutathione addition mimics biological nucleophilic attack, relevant to its potential prodrug activation .

-

Cyano group reactivity : Hydrolysis under acidic or basic conditions generates carboxylic acids or amides, respectively.

Reaction Pathway :

Cross-Coupling Reactions

The dichlorophenyl group participates in palladium-catalyzed couplings:

-

Suzuki-Miyaura coupling : Substitution of chlorine with aryl/vinyl boronic acids forms biaryl systems. Catalysts like Pd(PPh₃)₄ and bases (e.g., Na₂CO₃) are typical .

-

Buchwald-Hartwig amination : Coupling with primary/secondary amines replaces chlorine atoms, expanding structural diversity.

Optimized Conditions :

| Reaction Type | Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Suzuki Coupling | Pd(dppf)Cl₂ | DMF/H₂O | 100°C | 85% |

Biological Activity and Reactivity

The compound’s reactivity correlates with its pharmacological potential:

-

Anticancer activity : The acrylonitrile group may alkylate biological nucleophiles (e.g., cysteine residues in proteins), disrupting cell proliferation .

-

Antimicrobial effects : Thiazole derivatives inhibit bacterial enzymes via coordination to metal ions (e.g., Zn²⁺ in metalloproteases) .

Structure-Activity Relationship (SAR) :

| Functional Group | Role in Bioactivity | Reference |

|---|---|---|

| 3,4-Dichlorophenyl | Enhances lipophilicity | |

| Acrylonitrile | Electrophilic warhead |

Synthetic Pathways

While direct synthesis data for this compound is limited, analogous routes involve:

-

Thiazole formation : Condensation of 3,4-dichlorophenyl thiourea with α-haloketones .

-

Acrylonitrile introduction : Knoevenagel condensation of thiazole aldehydes with cyanoacetates.

Key Intermediate :

特性

IUPAC Name |

(E)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(3-fluoro-4-methylanilino)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12Cl2FN3S/c1-11-2-4-14(7-17(11)22)24-9-13(8-23)19-25-18(10-26-19)12-3-5-15(20)16(21)6-12/h2-7,9-10,24H,1H3/b13-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCZVVYFLXAVGCI-UKTHLTGXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12Cl2FN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。